Cas no 1049417-68-6 (3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide)
![3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide structure](https://ja.kuujia.com/scimg/cas/1049417-68-6x500.png)
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide
- SR-01000921807-1
- VU0639973-1
- SR-01000921807
- F5264-0596
- 3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide
- AKOS024504257
- 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
- 1049417-68-6
-
- インチ: 1S/C23H30FN3O3/c1-3-29-21-10-9-18(17-22(21)30-4-2)23(28)25-11-12-26-13-15-27(16-14-26)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28)
- InChIKey: MAJVJOLNUPGXPD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1N1CCN(CCNC(C2C=CC(=C(C=2)OCC)OCC)=O)CC1
計算された属性
- せいみつぶんしりょう: 415.22711999g/mol
- どういたいしつりょう: 415.22711999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 54Ų
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5264-0596-5mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-40mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-10μmol |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-2μmol |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-30mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-75mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-20μmol |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-2mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-50mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5264-0596-3mg |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049417-68-6 | 3mg |
$63.0 | 2023-09-10 |
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamideに関する追加情報
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide (CAS No. 1049417-68-6): A Comprehensive Overview
3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide (CAS No. 1049417-68-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by its diethoxy substituents and a piperazine ring linked to a fluorinated phenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.
The 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide molecule is of particular interest due to its potential as a ligand for various receptors and enzymes. Recent studies have explored its interactions with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in modulating mood, anxiety, and cognitive functions. The ability of this compound to selectively bind to these receptors has led to its evaluation as a potential therapeutic agent for treating neuropsychiatric disorders such as depression and anxiety.
In addition to its receptor binding properties, 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has been investigated for its anti-inflammatory effects. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in managing inflammatory conditions. These findings are particularly relevant given the increasing recognition of inflammation as a contributing factor in various chronic diseases.
The pharmacokinetic profile of 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has also been studied in detail. Research indicates that it exhibits favorable oral bioavailability and a moderate half-life, which are important considerations for drug development. Additionally, the compound has shown good tissue distribution, particularly in the brain, which is essential for its central nervous system (CNS) effects.
Toxicity studies on 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide have revealed that it is generally well-tolerated at therapeutic doses. However, like many pharmaceutical compounds, it may exhibit dose-dependent side effects. Preclinical data suggest that the most common adverse effects include mild gastrointestinal disturbances and transient changes in liver enzymes. These findings underscore the importance of further clinical trials to fully assess the safety and efficacy of this compound in human subjects.
The synthetic route for producing 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide involves several steps, including the formation of the piperazine ring and the introduction of the diethoxy substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for synthesizing this compound, which is crucial for large-scale production and commercialization.
In conclusion, 3,4-diethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide (CAS No. 1049417-68-6) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and diverse biological activities make it an attractive target for research into new therapeutic agents. Ongoing studies continue to explore its potential applications in treating neuropsychiatric disorders and inflammatory conditions, with the aim of improving patient outcomes and quality of life.
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